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Compound of Interest
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Compound Name:
carboxylate

Cat. No.: B186307

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1,3-benzothiazole-2-
carboxylate

Introduction

Ethyl 1,3-benzothiazole-2-carboxylate is a heterocyclic compound of significant interest in
medicinal chemistry and materials science. Benzothiazole derivatives are known for a wide
spectrum of biological activities, serving as foundational scaffolds in the development of new
therapeutic agents.[1] The unambiguous structural confirmation of such molecules is a critical
prerequisite for any further investigation, including biological screening, quantitative structure-
activity relationship (QSAR) studies, and clinical development.

This guide provides a comprehensive analysis of the core spectroscopic data used to
characterize Ethyl 1,3-benzothiazole-2-carboxylate. We will delve into Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the presentation
of data but on the underlying principles and experimental rationale, offering a self-validating
system for structural elucidation that aligns with the principles of Expertise, Experience,
Authoritativeness, and Trustworthiness (E-E-A-T).

Molecular Structure and Atom Numbering
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A clear understanding of the molecular architecture is essential for assigning spectroscopic
signals. The structure of Ethyl 1,3-benzothiazole-2-carboxylate, with conventional atom
numbering for NMR assignment, is presented below. This numbering scheme will be used
throughout this guide.

Caption: Molecular structure of Ethyl 1,3-benzothiazole-2-carboxylate.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules,
providing precise information about the chemical environment and connectivity of protons.

Data Summary

The following table summarizes the expected *H NMR spectral data for Ethyl 1,3-
benzothiazole-2-carboxylate, recorded in deuterated chloroform (CDCIs) with
tetramethylsilane (TMS) as the internal standard.

. . Coupling
Chemical Shift Lo . )
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~8.15 d ~8.0 1H H-4
~7.95 d ~8.0 1H H-7
~7.55 t ~7.6 1H H-5 or H-6
~7.45 t ~7.6 1H H-6 or H-5
4.55 q 7.1 2H O-CHz2-CHs
1.48 t 7.1 3H O-CHz2-CHs

Expert Interpretation

The *H NMR spectrum provides a clear signature for the molecule.
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e Aromatic Region (o 7.40-8.20 ppm): The four protons on the benzo-fused ring appear as
distinct signals in the downfield region, a characteristic of aromatic protons. The protons at
positions 4 and 7 (H-4, H-7) are adjacent to the electron-withdrawing heteroatoms (N and S)
and the thiazole ring, causing them to be deshielded and appear furthest downfield (~8.15
and ~7.95 ppm). They appear as doublets due to coupling with their single respective
neighbors (H-5 and H-6). The protons at positions 5 and 6 (H-5, H-6) are more shielded and
appear slightly upfield as triplets (~7.55 and ~7.45 ppm), each being split by their two
aromatic neighbors.

o Ethyl Ester Group (6 1.40-4.60 ppm): This group gives two characteristic signals. The
methylene protons (O-CHz2-CHs) are adjacent to the electron-withdrawing ester oxygen,
causing them to resonate significantly downfield at ~4.55 ppm. The signal is a quartet, as
these two protons are split by the three neighboring methyl protons (n+1 = 3+1 = 4).
Conversely, the terminal methyl protons (O-CH2-CHs) are more shielded and appear upfield
at ~1.48 ppm. This signal is a triplet, as these three protons are split by the two neighboring
methylene protons (n+1 = 2+1 = 3). The characteristic quartet-triplet pattern with a 2:3
integration ratio is a definitive indicator of an ethyl group.

Experimental Protocol: *H NMR Acquisition

The causality behind this protocol is to ensure high-resolution data, free from contaminants,
with accurate chemical shift referencing.

o Sample Preparation: Weigh approximately 5-10 mg of Ethyl 1,3-benzothiazole-2-
carboxylate. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCls, 99.8 atom %
D). The choice of CDClIs is based on its excellent solubilizing power for moderately polar
organic compounds and its single, well-defined residual solvent peak (& 7.26 ppm) that does
not interfere with analyte signals.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is
chosen because it is chemically inert, volatile (easily removed), and its 12 equivalent protons
give a single, sharp signal at 0.00 ppm, providing a reliable reference point.[2]

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400
MHz (or higher) spectrometer. A higher field strength improves signal dispersion and
resolution, which is crucial for resolving the complex multiplets in the aromatic region.
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e Parameters:

o

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

[¢]

Acquisition Time: ~4 seconds.

[¢]

Relaxation Delay: 2 seconds.

Number of Scans: 16-32 scans (to improve signal-to-noise ratio).

[e]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to
0.00 ppm. Integrate the signals to determine the relative proton ratios.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information on the carbon framework of the molecule. In
standard proton-decoupled mode, each unique carbon atom gives a single peak, allowing for a
direct count of non-equivalent carbons.

Data Summary

The following table summarizes the expected 3C NMR spectral data. Chemical shifts are
referenced to the CDCIs solvent peak (6 77.16 ppm).
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Chemical Shift (6, ppm) Carbon Type Assighment
~160.5 Quaternary C=0 (Ester)
~158.0 Quaternary C-2 (Thiazole)
~153.0 Quaternary C-7a

~135.0 Quaternary C-3a

~127.5 Tertiary (CH) C-50rC-6
~127.0 Tertiary (CH) C-6 or C-5
~125.0 Tertiary (CH) C-4

~122.0 Tertiary (CH) C-7

62.5 Secondary (CHz2) O-CH2-CHs
14.2 Primary (CHs) O-CH2-CHs

Expert Interpretation

The 13C spectrum confirms the presence of 10 unique carbon environments, consistent with the
molecular structure.

e Quaternary Carbons: Four signals are observed for carbons lacking directly attached
protons. The ester carbonyl carbon (C=0) is the most deshielded, appearing around 6 160.5
ppm due to the strong electron-withdrawing effect of the two oxygen atoms.[3] The C-2
carbon, bonded to both nitrogen and sulfur, is also significantly downfield (~158.0 ppm). The
two carbons at the ring fusion (C-7a and C-3a) appear at ~153.0 and ~135.0 ppm,
respectively.

o Aromatic CH Carbons: Four distinct signals appear in the typical aromatic region (& 120-130
ppm), corresponding to C-4, C-5, C-6, and C-7.

o Ethyl Ester Carbons: The methylene carbon (O-CH:) is observed around & 62.5 ppm, shifted
downfield by the adjacent oxygen. The terminal methyl carbon (-CHs) is highly shielded and
appears far upfield at & 14.2 ppm.[4]
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Experimental Protocol: **C NMR Acquisition

This protocol is designed for optimal sensitivity and resolution for 13C, which is inherently less
sensitive than *H due to the low natural abundance of the 13C isotope (~1.1%).

o Sample Preparation: Use the same sample prepared for *H NMR. A slightly higher
concentration (15-25 mg) may be beneficial to reduce acquisition time.

o Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz
for 13C). The experiment should be run in proton-decoupled mode to simplify the spectrum to
single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which
enhances signal intensity.

e Parameters:
o Pulse Angle: 45 degrees.
o Acquisition Time: ~1.5 seconds.
o Relaxation Delay: 2 seconds.

o Number of Scans: 512-1024 scans (a higher number is required due to the low sensitivity
of the 13C nucleus).

o Data Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz to
improve the signal-to-noise ratio. Phase correct the spectrum and reference it to the central
peak of the CDCls triplet at d 77.16 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific vibrational frequencies.

Data Summary
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Frequency (cm™?) Intensity Vibrational Mode Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic C-H
2980-2850 Medium-Weak C-H Stretch Aliphatic C-H
~1730 Strong C=0 Stretch Ester Carbonyl

) Aromatic/Thiazole
~1600 & ~1470 Medium C=C/ C=N Stretch )

Ring

~1250 Strong C-O Stretch Ester C-O

Expert Interpretation

The IR spectrum confirms the key functional groups of Ethyl 1,3-benzothiazole-2-

carboxylate.

e Carbonyl Stretch (C=0): The most prominent peak in the spectrum is a strong, sharp

absorption around 1730 cm~1. This is the characteristic stretching frequency for the carbonyl

group of an a,B-unsaturated or aromatic ester.[6][7] Its high intensity is due to the large

change in dipole moment during the vibration.

¢ Ring Vibrations (C=C / C=N): Absorptions around 1600 cm~* and 1470 cm~* are
characteristic of the C=C and C=N stretching vibrations within the fused aromatic and

thiazole ring system.[8]

e C-O Stretch: A strong band around 1250 cm~? corresponds to the C-O single bond stretch of

the ester group.

e C-H Stretches: Weaker bands above 3000 cm~* are indicative of aromatic C-H stretching,

while those just below 3000 cm~* are from the aliphatic C-H bonds of the ethyl group.

Experimental Protocol: IR Data Acquisition

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to

ensure good contact between the sample and the crystal. ATR is a modern, preferred

method as it requires minimal sample preparation.
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e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
as it is subtracted from the sample spectrum to remove any signals from atmospheric CO2
and H20.

o Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce

a high-quality spectrum.

o Data Processing: The instrument software automatically performs the background
subtraction. The resulting spectrum displays transmittance or absorbance as a function of

wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering further structural confirmation.

m/z (mass-to-charge ratio) = Proposed Fragment Formula

207 [M]*+ [C10HoNO2S]*+
162 [M - OC2Hs]* [CeHaNOS]*
134 [M - OCzHs - COJ* [C7HaNS]*

77 [CeHs]* [CeHs]*

Expert Interpretation and Fragmentation Pathway

Under Electron lonization (EIl), the molecule is ionized to form a molecular ion (M*"), which
then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint.

e Molecular lon Peak ([M]*"): The peak at m/z 207 corresponds to the molecular weight of the
compound (207.25 g/mol ), confirming its elemental composition.[9]

e Primary Fragmentation: The most significant fragmentation pathway for esters is the
cleavage of the C-O single bond.[10] The molecule loses an ethoxy radical (*OC2zHs, mass
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45) to form a very stable benzothiazole-2-carbonylium cation at m/z 162. This is often the
base peak (the most intense peak) in the spectrum.

e Secondary Fragmentation: This acylium ion (m/z 162) can then lose a neutral carbon
monoxide molecule (CO, mass 28) to form the benzothiazolyl cation at m/z 134. This is a
common fragmentation pattern for aromatic carbonyl compounds.[11]

[C10H9NO2S]*
m/z = 207
Molecular lon

- *OC2Hs (45 Da)

[CsHaNOS]*
m/z = 162

CO (28 Da)

[C7HaNS]*
m/z = 134

Click to download full resolution via product page

Caption: Primary fragmentation pathway for Ethyl 1,3-benzothiazole-2-carboxylate in EI-MS.

Experimental Protocol: EI-MS Acquisition

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid or via a Gas Chromatograph (GC) inlet if the
compound is sufficiently volatile and thermally stable.

« lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV). This energy is standardized across instruments to allow for the comparison of
fragmentation patterns with library spectra.

o Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).
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o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating
System

No single technique provides the complete structural picture. The true power of spectroscopic
analysis lies in the integration of data from these complementary methods.

MS provides the molecular formula (from the molecular ion peak).

IR confirms the presence of key functional groups (ester C=0, aromatic ring).

13C NMR gives a count of unique carbons and identifies their electronic environment
(carbonyl, aromatic, aliphatic).

'H NMR reveals the precise connectivity and spatial relationships of protons, allowing for the
assembly of the molecular puzzle pieces identified by the other techniques.

The data presented in this guide forms a cohesive and self-validating system. The molecular
weight from MS is consistent with the number and types of carbons and protons seen in NMR.
The functional groups identified by IR (ester) are confirmed by the characteristic carbonyl
carbon and the ethyl group signals in the NMR spectra. The aromatic signals in both *H and 13C
NMR are consistent with the benzothiazole core, and the fragmentation in the mass spectrum
logically follows from the structure assembled via NMR. Together, this dataset unambiguously
confirms the structure of Ethyl 1,3-benzothiazole-2-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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